molecular formula C20H14N2O B185611 N-(3-Cyanophenyl)-4-phenyl-benzamide CAS No. 5320-08-1

N-(3-Cyanophenyl)-4-phenyl-benzamide

Cat. No. B185611
CAS RN: 5320-08-1
M. Wt: 298.3 g/mol
InChI Key: OYJKUFGBFGDLQD-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-4-phenyl-benzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as CPB and is a member of the benzamide family of compounds. CPB has a wide range of applications, particularly in the field of medicinal chemistry. In

Mechanism of Action

The exact mechanism of action of CPB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. CPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CPB has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

CPB has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. CPB is also stable under a wide range of conditions, making it easy to handle and store. However, CPB has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, CPB can be toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on CPB. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of interest is the investigation of CPB's potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of CPB and its potential for use in combination therapies for cancer and other diseases.

Synthesis Methods

CPB can be synthesized using a variety of methods. The most common method involves the reaction of 3-cyanophenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with an amine to form the final product, N-(3-Cyanophenyl)-4-phenyl-benzamide.

Scientific Research Applications

CPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. CPB has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

5320-08-1

Product Name

N-(3-Cyanophenyl)-4-phenyl-benzamide

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H14N2O/c21-14-15-5-4-8-19(13-15)22-20(23)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,(H,22,23)

InChI Key

OYJKUFGBFGDLQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N

Origin of Product

United States

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